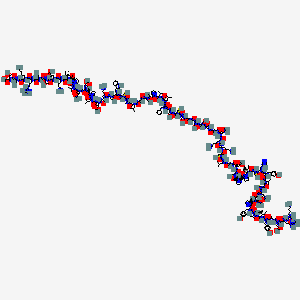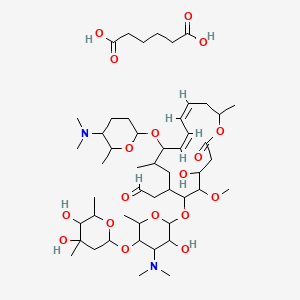
Zirconium96
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium-96 is a naturally occurring isotope of zirconium, represented by the symbol (^{96}\text{Zr}). It is one of the five stable isotopes of zirconium, comprising about 2.80% of natural zirconium . This isotope is notable for its extremely long half-life of approximately (2.0 \times 10^{19}) years, making it effectively stable for most practical purposes .
准备方法
Synthetic Routes and Reaction Conditions
Zirconium-96 can be isolated from natural zirconium through various separation techniques. One common method involves the use of gas centrifugation or laser isotope separation, which exploits the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, zirconium is typically extracted from zircon (zirconium silicate, ( \text{ZrSiO}_4 )) through a series of chemical processes. The zircon is first converted to zirconium dioxide (( \text{ZrO}_2 )) by heating it with chlorine and carbon. The zirconium dioxide is then reduced with magnesium in the Kroll process to produce metallic zirconium .
化学反应分析
Types of Reactions
Zirconium-96, like other zirconium isotopes, undergoes various chemical reactions:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (( \text{ZrO}_2 )), a highly stable compound.
Reduction: Zirconium can be reduced from its dioxide form using magnesium or calcium in high-temperature conditions.
Substitution: Zirconium forms halides when reacted with halogens.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses magnesium or calcium at high temperatures.
Substitution: Involves halogens like chlorine, bromine, or iodine, typically at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (( \text{ZrO}_2 ))
Reduction: Metallic zirconium
Substitution: Zirconium tetrachloride (( \text{ZrCl}_4 )), zirconium tetrabromide (( \text{ZrBr}_4 )), zirconium tetraiodide (( \text{ZrI}_4 )).
科学研究应用
Zirconium-96 has several applications in scientific research:
作用机制
The mechanism by which zirconium-96 exerts its effects is primarily related to its physical and chemical properties:
相似化合物的比较
Similar Compounds
Zirconium-90: Another stable isotope of zirconium, comprising about 51.5% of natural zirconium.
Zirconium-91: A stable isotope with a natural abundance of 11.2%.
Zirconium-92: A stable isotope with a natural abundance of 17.1%.
Zirconium-94: A stable isotope with a natural abundance of 17.4%.
Uniqueness of Zirconium-96
Zirconium-96 is unique among these isotopes due to its extremely long half-life and its role in double beta decay studies. This makes it particularly valuable in nuclear physics research, where it helps scientists probe the fundamental properties of neutrinos and other subatomic particles .
属性
CAS 编号 |
15691-06-2 |
|---|---|
分子式 |
C7H7ClN2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-26-[(E)-hydroxyiminomethyl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1175278.png)


![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)
